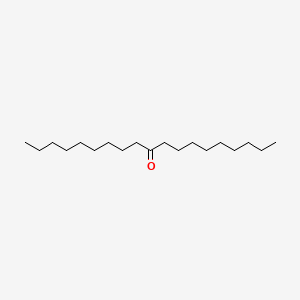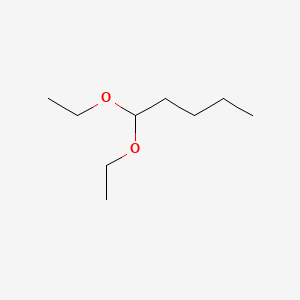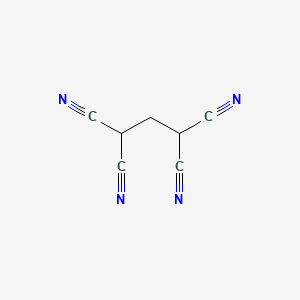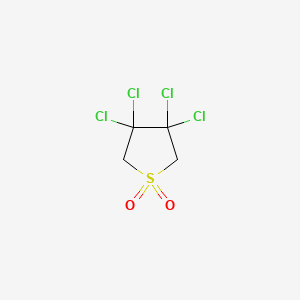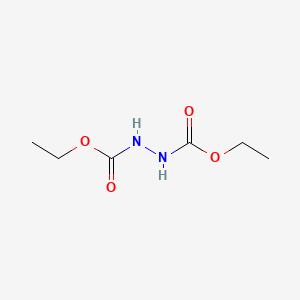
3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine, or DFMT, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-atom ring structure containing nitrogen, hydrogen, and carbon atoms. DFMT is a versatile compound due to its ability to form stable complexes with a wide range of organic and inorganic compounds. As such, it has been used in a variety of research applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes.
Scientific Research Applications
High Thermal Stability Materials
One application of derivatives of this compound is in the creation of high thermal stability and insensitive fused triazole-triazine energetic materials. Such materials, noted for their excellent thermal stability, moderate energetic performance, and insensitivity to mechanical stimulation, are promising candidates for heat-resistant energetic materials (Zhengfeng Yan et al., 2021).
Microwave-Assisted Synthesis
In the realm of synthetic chemistry, the compound serves as a building block in a microwave-assisted synthesis process for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process is highlighted for its efficiency in producing structurally diverse compounds, which have potential applications in medicinal and agricultural chemistry (L. Tan, F. Lim, A. Dolzhenko, 2017).
Photophysical Properties
Another study explores a metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly method produces compounds that exhibit fluorescence and aggregation-induced emission properties, suggesting potential applications in optical materials and organic electronics (Wei Guo et al., 2021).
Industrial Applications
A review on the industrial applications of 3- and 4-amino-1,2,4-triazoles, closely related to the compound , details their use in agriculture, medicine, and high-energy materials. This includes the production of plant protection products, known drugs with hepatoprotective and antioxidant activity, and materials for explosives and propellants (V. Nazarov et al., 2022).
Energetic Properties
Research also delves into the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds, demonstrating the potential of such structures in creating high-energy materials suitable for gas generators (D. Srinivas, V. Ghule, K. Muralidharan, 2014).
Mechanism of Action
Target of action
The compounds belong to the class of triazoles, which are often used in medicinal chemistry due to their ability to act as inhibitors for various enzymes. Without specific studies on these compounds, it’s hard to identify their primary targets .
Mode of action
Triazoles generally work by mimicking the natural molecular structure of a substrate, allowing them to bind to the active site of an enzyme and inhibit its function .
Biochemical pathways
The affected pathways would depend on the specific targets of these compounds. Triazoles are known to interfere with the synthesis of ergosterol in fungi, disrupting cell membrane function .
Pharmacokinetics
Many triazoles are well absorbed in the body and can be metabolized by the liver .
Result of action
The molecular and cellular effects would depend on the specific targets of these compounds. In general, enzyme inhibitors like triazoles can disrupt cellular processes controlled by their target enzymes .
Action environment
The action, efficacy, and stability of these compounds could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Specific details would require experimental data .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can influence the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and pyruvate kinase. Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by interacting with enzymes like citrate synthase and isocitrate dehydrogenase, thereby altering metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
5-(difluoromethyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2N4/c4-1(5)2-7-3(6)9-8-2/h1H,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYPFRFKQHBER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
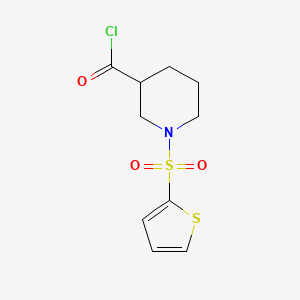
![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)



